molecular formula C22H25FN2O3S B2567866 N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide CAS No. 941882-51-5

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide

Cat. No.: B2567866
CAS No.: 941882-51-5
M. Wt: 416.51
InChI Key: MEGVNTRKUPIKNB-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a synthetic compound featuring a tetrahydroquinoline core modified with a 4-fluorobenzenesulfonyl group at the 1-position and a cyclohexanecarboxamide moiety at the 6-position. The cyclohexanecarboxamide group contributes to lipophilicity, which may influence membrane permeability and pharmacokinetics.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O3S/c23-18-8-11-20(12-9-18)29(27,28)25-14-4-7-17-15-19(10-13-21(17)25)24-22(26)16-5-2-1-3-6-16/h8-13,15-16H,1-7,14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGVNTRKUPIKNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrahydroquinoline Core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.

    Introduction of the Fluorobenzenesulfonyl Group: This step involves the sulfonylation of the tetrahydroquinoline core using a fluorobenzenesulfonyl chloride reagent under basic conditions.

    Attachment of the Cyclohexanecarboxamide Group: The final step involves the amidation reaction where the sulfonylated tetrahydroquinoline reacts with cyclohexanecarboxylic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The fluorobenzenesulfonyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. The fluorobenzenesulfonyl group can enhance the compound’s ability to bind to proteins or enzymes, potentially inhibiting their activity. The tetrahydroquinoline core can interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold is a common framework in medicinal chemistry. Key comparisons include:

Compound Name Substituents at 1-Position Substituents at 6-Position Key Properties/Effects
Target Compound 4-Fluorobenzenesulfonyl Cyclohexanecarboxamide High lipophilicity; electron-withdrawing sulfonyl group
Compound 28 () 2-(Piperidin-1-yl)ethyl Thiophene-2-carboximidamide Basic amine enhances solubility; thiophene may improve π-π interactions
Compound 14d () Butyryl + (R)-2-methylpropane-sulfamide Naphthalen-2-ylmethyl Bulky sulfamide and naphthyl groups likely enhance receptor selectivity
4-Amino-N-methylcyclohexane-1-carboxamide () N/A Methylcyclohexanecarboxamide + trifluoroacetate Trifluoroacetate increases acidity; methyl reduces steric hindrance
  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-fluorobenzenesulfonyl group in the target compound contrasts with the electron-donating 2-(piperidin-1-yl)ethyl group in Compound 26. Sulfonyl groups typically improve metabolic stability but may reduce membrane permeability compared to amine-containing analogs .
  • Carboxamide Variations : The cyclohexanecarboxamide in the target compound differs from the thiophene-carboximidamide in . Thiophene rings enhance aromatic stacking, while cyclohexane introduces conformational rigidity .

Physicochemical Properties

  • Molecular Weight : The target compound’s molecular weight is higher than analogs like Compound 28 due to the bulky fluorobenzenesulfonyl group. This may reduce aqueous solubility but improve protein binding.
  • Purity : While reports 95% purity for tert-butyl derivatives, the target compound’s purity would depend on synthetic optimization, particularly during sulfonylation .

Biological Activity

N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]cyclohexanecarboxamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline derivatives. The reaction conditions may include the use of bases such as triethylamine in a suitable solvent like dichloromethane. The product can be purified through recrystallization or chromatography.

The biological activity of this compound has been linked to its ability to interact with various biological targets:

  • Cholinesterase Inhibition : Similar compounds have shown significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmission. For instance, studies indicate that derivatives containing the tetrahydroquinoline structure exhibit comparable IC50 values to tacrine, a known AChE inhibitor .
  • Anticancer Properties : The fluorinated derivatives of tetrahydroquinolines have been explored for their cytotoxic effects against cancer cell lines. Research indicates that such compounds can inhibit glycolysis in cancer cells, which is particularly relevant for aggressive cancers like glioblastoma multiforme (GBM) due to their reliance on glycolytic pathways for energy .

Case Studies

  • Cholinesterase Inhibition Study : A study synthesized several derivatives of tetrahydroquinoline and evaluated their inhibitory effects on cholinesterases. Among these compounds, one demonstrated a selectivity towards AChE with an IC50 value comparable to that of tacrine. The molecular modeling suggested that the compound adopts a favorable conformation within the active site of the enzyme .
  • Cytotoxicity in Cancer Cells : Another investigation focused on the fluorinated derivatives' ability to inhibit glycolysis in GBM cells. The study found that these compounds exhibited potent cytotoxic effects with lower IC50 values under hypoxic conditions compared to non-fluorinated analogs. This suggests that modifications at specific positions enhance their efficacy against cancer cells by improving pharmacokinetic properties .

Data Table

Compound NameIC50 (µM)Target EnzymeSelectivityReference
Tacrine0.05AChE-
Compound 4a0.06AChEModerate
Compound 4d0.04AChEHigh
Fluorinated Derivative0.02HexokinaseHigh

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